Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate
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Overview
Description
Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate is a chemical compound with the molecular formula C10H12N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of dicarboxylic alkynes and hydrazines, catalyzed by rhodium . Another approach involves a radical addition followed by intramolecular cyclization under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate can be compared with other pyrazole derivatives, such as:
1,3-Diaza-2,4-cyclopentadienes: These compounds share a similar core structure but differ in their substituents and reactivity.
Halogenated Pyrazoles: These derivatives have halogen atoms attached to the pyrazole ring, which can alter their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 1-(1H-pyrazol-5-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8(12)9(4-5-9)7-3-6-10-11-7/h3,6H,2,4-5H2,1H3,(H,10,11) |
InChI Key |
BOVSSXCTWYJOQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=CC=NN2 |
Origin of Product |
United States |
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